
8-Chloro-N-methylquinolin-5-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-N-methylquinolin-5-amine;hydrochloride is a chemical compound with the molecular formula C10H9ClN2·HCl
Mecanismo De Acción
Target of Action
Biochemical Pathways
The biochemical pathways affected by 8-Chloro-N-methylquinolin-5-amine hydrochloride are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Skraup synthesis, Friedländer synthesis, and Biltz synthesis. These methods involve the reaction of aniline derivatives with glycerol, hydrochloric acid, and other reagents under specific conditions to form the quinoline core.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The production process may also involve purification steps such as recrystallization and chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloro-N-methylquinolin-5-amine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further modified for specific applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 8-Chloro-N-methylquinolin-5-amine;hydrochloride is used as a building block for the synthesis of more complex quinoline derivatives. These derivatives are utilized in the development of new materials, catalysts, and dyes.
Biology: In biological research, the compound is employed in the study of enzyme inhibitors and receptor binding assays. It is also used in the development of antimicrobial and antiviral agents.
Medicine: The compound has shown potential in medicinal applications, particularly in the treatment of various diseases such as malaria, cancer, and bacterial infections. Its derivatives are being explored for their therapeutic properties and efficacy.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Comparación Con Compuestos Similares
5-(Chloromethyl)quinolin-8-ol hydrochloride
8-Chloroquinoline
N-methylquinoline
Uniqueness: 8-Chloro-N-methylquinolin-5-amine;hydrochloride is unique in its chemical structure and reactivity compared to other quinoline derivatives. Its specific substituents and functional groups contribute to its distinct properties and applications.
Propiedades
IUPAC Name |
8-chloro-N-methylquinolin-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2.ClH/c1-12-9-5-4-8(11)10-7(9)3-2-6-13-10;/h2-6,12H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOYIIDEVNBMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=CC=NC2=C(C=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2990461.png)
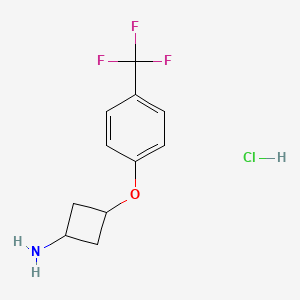
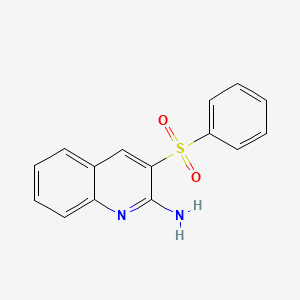
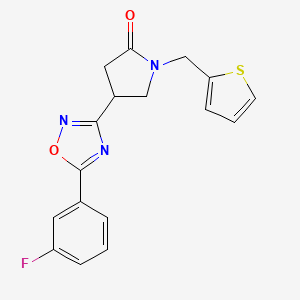
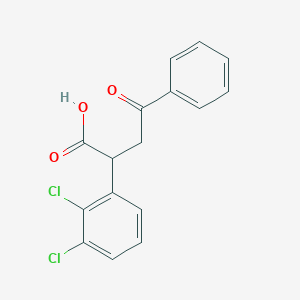

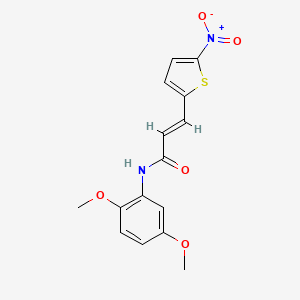
![8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990474.png)
![5-Methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide](/img/structure/B2990476.png)
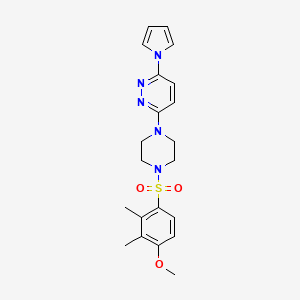
![1-[4-(Benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2990479.png)
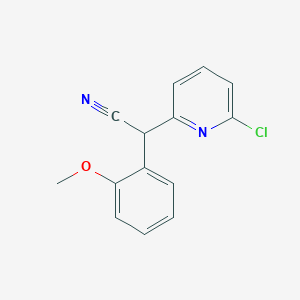
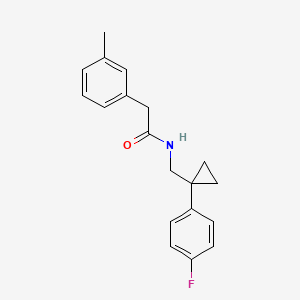
![N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2990484.png)
